Cas no 1803730-38-2 (3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid)

3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid is a brominated mandelic acid derivative featuring both a reactive bromo-oxopropyl group and a hydroxymethyl substituent. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for further derivatization or incorporation into more complex molecules. The presence of the bromo-oxopropyl moiety provides a handle for nucleophilic substitution reactions, while the hydroxymethyl group offers additional reactivity for esterification or etherification. Its mandelic acid backbone ensures chirality, making it potentially useful in asymmetric synthesis or pharmaceutical intermediates. The compound’s balanced reactivity and stability make it a versatile building block for research applications in medicinal chemistry and material science.
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid structure
1803730-38-2 structure
Product name:3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid
CAS No:1803730-38-2
MF:C12H13BrO5
Molecular Weight:317.132623434067
CID:4940514

3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid
    • インチ: 1S/C12H13BrO5/c13-5-10(15)4-9-3-7(11(16)12(17)18)1-2-8(9)6-14/h1-3,11,14,16H,4-6H2,(H,17,18)
    • InChIKey: JARGFUOSWREDKJ-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=C(C=CC=1CO)C(C(=O)O)O)=O

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 307
  • トポロジー分子極性表面積: 94.8
  • XLogP3: 0.4

3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015026372-250mg
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid
1803730-38-2 97%
250mg
470.40 USD 2021-06-18
Alichem
A015026372-1g
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid
1803730-38-2 97%
1g
1,519.80 USD 2021-06-18
Alichem
A015026372-500mg
3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid
1803730-38-2 97%
500mg
798.70 USD 2021-06-18

3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acid 関連文献

3-(3-Bromo-2-oxopropyl)-4-(hydroxymethyl)mandelic acidに関する追加情報

Introduction to 3-(3-Bromo-2-Oxopropyl)-4-(Hydroxymethyl)Mandelic Acid (CAS No. 1803730-38-2)

3-(3-Bromo-2-Oxopropyl)-4-(Hydroxymethyl)Mandelic Acid, also known by its CAS registry number 1803730-38-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of mandelic acids, which are derivatives of alpha-hydroxy acids (AHAs) and have been extensively studied for their potential applications in drug development, particularly in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

The structure of 1803730-38-2 is characterized by a mandelic acid backbone, which consists of a benzene ring substituted with a hydroxyl group at the alpha position and a carboxylic acid group at the beta position. The compound's unique substituents include a bromo group attached to a ketone-containing propyl chain and a hydroxymethyl group at the para position of the benzene ring. These functional groups contribute to the compound's chemical reactivity, pharmacokinetic properties, and biological activity.

Recent studies have highlighted the potential of 1803730-38-2 as a lead compound for drug discovery. Researchers have explored its ability to modulate key cellular pathways involved in disease progression. For instance, preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.

In addition to its therapeutic potential, 1803730-38-2 has been investigated for its role in metabolic regulation. Studies have shown that this compound can influence lipid metabolism by targeting specific enzymes involved in fatty acid synthesis and degradation. This finding opens new avenues for its application in managing metabolic disorders such as obesity and type 2 diabetes.

The synthesis of 1803730-38-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring that the compound is readily available for further studies.

Furthermore, computational modeling has played a crucial role in understanding the molecular interactions of 1803730-38-2 with biological targets. Docking studies have revealed that this compound can bind effectively to several protein targets, including kinases and transcription factors, which are critical in various disease pathways.

The pharmacokinetic profile of 1803730-38-2 has also been evaluated in preclinical models. Studies indicate that the compound exhibits moderate bioavailability and favorable distribution properties, making it suitable for systemic administration. However, further research is required to optimize its pharmacokinetic properties for clinical use.

In conclusion, 18037

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